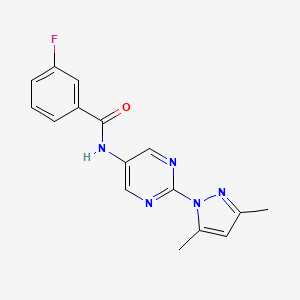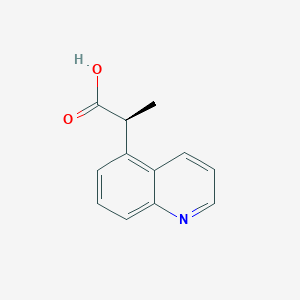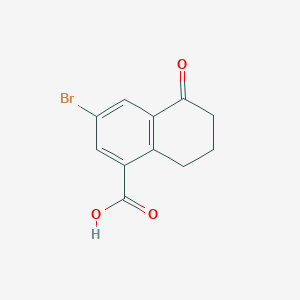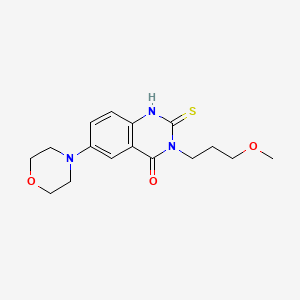![molecular formula C22H16BrN5 B2491463 4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine CAS No. 339279-69-5](/img/structure/B2491463.png)
4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds with structural similarities to our compound of interest, involves multiple steps starting from readily available materials. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine serves as a key intermediate in synthesizing various pyrimidine compounds through different reactions and optimizations to achieve good yields (Hou et al., 2016). The synthesis methods are often tailored to introduce specific functional groups, optimizing conditions for better efficiency and yields.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is analyzed through techniques like X-ray crystallography, revealing polymorphic forms and crystal packing determined by van der Waals interactions (Tingley et al., 2005). These analyses provide insights into the molecular conformation, bond lengths, and angles critical for understanding the compound's chemical behavior.
Chemical Reactions and Properties
Pyrimidine compounds undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and rearrangements, leading to a wide range of derivatives with different properties (Sharma & Mahajan, 1997). These reactions are essential for modifying the compound to achieve desired physical and chemical properties.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. The polymorphic forms, for example, show different packing and disorder in the crystal structure, affecting the compound's physical characteristics (Tingley et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the functional groups present in the compound. Pyrimidine derivatives exhibit a range of reactivities towards nucleophiles, electrophiles, and other reagents, leading to diverse chemical behaviors and potential applications in synthesis and drug design (Kinoshita et al., 1992).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine and related compounds have been studied for their antimicrobial properties. El‐Wahab et al. (2015) synthesized heterocyclic compounds, including those related to the pyrimidine derivative, and evaluated their antimicrobial activity. These compounds were incorporated into polyurethane varnishes and printing ink pastes, showing significant antimicrobial effects (El‐Wahab et al., 2015).
Synthesis and Structural Studies
Studies have also focused on the synthesis and structural analysis of pyrimidine compounds. For instance, Tingley et al. (2005) investigated the crystal structures of polymorphic forms of related pyrimidine derivatives, providing insights into their molecular arrangements and interactions (Tingley et al., 2005). Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate and pyridothienopyrimidine derivatives from a related compound, which were screened for antimicrobial activities (Gad-Elkareem et al., 2011).
Biological Activities
Several studies have synthesized and evaluated the biological activities of various pyrimidine derivatives. Tirlapur and Noubade (2010) synthesized compounds related to pyrimidine and evaluated them for antimicrobial and analgesic activities (Tirlapur & Noubade, 2010). Al-Masoudi et al. (2014) synthesized pyrimidine derivatives and assessed their antiviral activity against HIV (Al-Masoudi et al., 2014).
Eigenschaften
IUPAC Name |
[4-(4-bromophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-(3-methylphenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5/c1-15-4-2-6-19(12-15)27-28-20-14-25-22(17-5-3-11-24-13-17)26-21(20)16-7-9-18(23)10-8-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSFALQOLFKWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CN=C(N=C2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2491380.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2491381.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2491382.png)
![2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2491384.png)





![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2491396.png)

![[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2491400.png)
![4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
